molecular formula C15H14Cl2N2O B14461828 alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride CAS No. 73932-53-3

alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride

Cat. No.: B14461828
CAS No.: 73932-53-3
M. Wt: 309.2 g/mol
InChI Key: HFAQJXQBRRZORO-UHFFFAOYSA-N
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Description

Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride typically involves the reaction of 4-chloro-1-naphthol with imidazole and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The chlorine atom in the naphthyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various naphthoquinone and hydroxy derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthol: A related compound with similar structural features but different reactivity and applications.

    N’- (4-chloro-1-naphthyl)-N,N-dimethylimidoformamide hydrochloride: Another compound with a similar naphthyl ring but different functional groups.

Uniqueness

Alpha-(4-Chloro-1-naphthyl)-1-imidazoleethanol hydrochloride is unique due to its combination of the naphthyl ring and imidazoleethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

73932-53-3

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

1-(4-chloronaphthalen-1-yl)-2-imidazol-1-ylethanol;hydrochloride

InChI

InChI=1S/C15H13ClN2O.ClH/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(19)9-18-8-7-17-10-18;/h1-8,10,15,19H,9H2;1H

InChI Key

HFAQJXQBRRZORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(CN3C=CN=C3)O.Cl

Origin of Product

United States

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